molecular formula C24H26N4O5S B275474 N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

Numéro de catalogue B275474
Poids moléculaire: 482.6 g/mol
Clé InChI: XJEPPRIDKFZJQA-MXAYSNPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide, also known as MPT0B392, is a novel small molecule that has been developed as a potential anticancer agent. It belongs to a class of compounds called N-arylidenemalonamic acid derivatives, which have been shown to exhibit potent antitumor activity in preclinical studies.

Mécanisme D'action

The exact mechanism of action of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is not fully understood, but it is believed to involve multiple pathways. One of the main targets of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells and plays a critical role in cell survival and proliferation. N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide has been shown to inhibit this pathway by downregulating the expression of PI3K, Akt, and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and physiological effects:
N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G1 phase, which is associated with decreased expression of cyclin D1 and CDK4/6. It also induces apoptosis by activating caspase-3 and PARP cleavage. In addition, N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9, which are involved in extracellular matrix degradation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is its potent anticancer activity in various cancer cell lines and animal models. It has also been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide is not fully understood, which makes it difficult to optimize its use in cancer treatment. In addition, more studies are needed to determine the optimal dosage and administration schedule of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide.

Orientations Futures

There are several potential future directions for the development of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide as an anticancer agent. One area of research is the identification of biomarkers that can predict the response of cancer cells to N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide. Another area of research is the development of combination therapies that can enhance the efficacy of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide in cancer treatment. Finally, more studies are needed to determine the pharmacokinetics and pharmacodynamics of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide in vivo, which will be important for the translation of this compound into clinical use.

Méthodes De Synthèse

The synthesis of N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide involves several steps, starting with the condensation of 3,4-dimethyl-5-nitrophenylfuran-2-carboxaldehyde with malonic acid in the presence of acetic anhydride and p-toluenesulfonic acid. The resulting product is then reacted with thioacetic acid to form the corresponding thioester, which is subsequently coupled with N-(tert-butoxycarbonyl)-3-amino-2-methylpropanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The final product is obtained after deprotection of the tert-butoxycarbonyl group with trifluoroacetic acid.

Applications De Recherche Scientifique

N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide has been extensively studied for its anticancer activity in various cancer cell lines and animal models. In vitro studies have shown that N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Propriétés

Formule moléculaire

C24H26N4O5S

Poids moléculaire

482.6 g/mol

Nom IUPAC

N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide

InChI

InChI=1S/C24H26N4O5S/c1-14(2)23(26-22(29)12-19-6-5-9-34-19)24(30)27-25-13-18-7-8-21(33-18)17-10-15(3)16(4)20(11-17)28(31)32/h5-11,13-14,23H,12H2,1-4H3,(H,26,29)(H,27,30)/b25-13-

Clé InChI

XJEPPRIDKFZJQA-MXAYSNPKSA-N

SMILES isomérique

CC1=CC(=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N\NC(=O)C(C(C)C)NC(=O)CC3=CC=CS3

SMILES

CC1=C(C(=CC(=C1)C2=CC=C(O2)C=NNC(=O)C(C(C)C)NC(=O)CC3=CC=CS3)[N+](=O)[O-])C

SMILES canonique

CC1=CC(=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C(C(C)C)NC(=O)CC3=CC=CS3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.